molecular formula C18H19ClN2O4 B4617413 N-[2-chloro-5-(propionylamino)phenyl]-2,6-dimethoxybenzamide

N-[2-chloro-5-(propionylamino)phenyl]-2,6-dimethoxybenzamide

Cat. No.: B4617413
M. Wt: 362.8 g/mol
InChI Key: HONRAXBKVBKKTF-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(propionylamino)phenyl]-2,6-dimethoxybenzamide is a useful research compound. Its molecular formula is C18H19ClN2O4 and its molecular weight is 362.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.1033348 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Impact and Degradation

Research into compounds with similar structures, such as parabens and chlorophenols, has focused on their environmental fate, behavior, and toxicity. Studies have revealed that these compounds, due to their widespread use and persistent nature, can accumulate in aquatic environments and potentially pose risks to aquatic life and human health due to their endocrine-disrupting capabilities. For instance, the review by Haman et al. (2015) on parabens highlights their occurrence, fate, and behavior in aquatic environments, emphasizing their ubiquity in surface water and sediments despite wastewater treatments that eliminate them relatively well (Haman, Dauchy, Rosin, & Munoz, 2015).

Toxicity and Health Risks

Similar compounds, such as triclosan and other antimicrobial agents, have been extensively studied for their toxicity and health risks. For example, the toxicity and environmental degradation pathways of triclosan, an antimicrobial agent, were reviewed to understand its persistence and the potential formation of more toxic by-products through environmental processes. This review by Bedoux et al. (2012) underscores the significance of understanding the environmental and health impacts of widely used chemicals (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).

Properties

IUPAC Name

N-[2-chloro-5-(propanoylamino)phenyl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4/c1-4-16(22)20-11-8-9-12(19)13(10-11)21-18(23)17-14(24-2)6-5-7-15(17)25-3/h5-10H,4H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONRAXBKVBKKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.